5'-DMT-3'-TBDMS-Bz-rA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

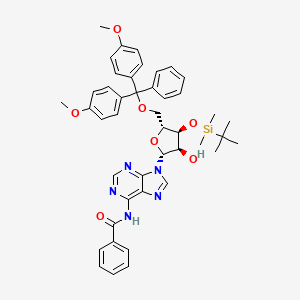

5’-DMT-3’-TBDMS-Bz-rA ist ein Nukleosidanalog, das hauptsächlich im Bereich der Oligonukleotid-Synthese verwendet wird. Diese Verbindung zeichnet sich durch ihre Schutz- und Modifikationswirkungen aus, was sie zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen macht .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 5’-DMT-3’-TBDMS-Bz-rA umfasst mehrere Schritte, darunter die Schutz der Hydroxylgruppen und die Einführung der Benzoylgruppe. Die tert-Butyldimethylsilyl (TBDMS)-Gruppe wird zum Schutz der 3’-Hydroxylgruppe verwendet, während die 5’-Hydroxylgruppe mit der Dimethoxytrityl (DMT)-Gruppe geschützt wird. Die Benzoylgruppe wird eingeführt, um die Aminogruppe des Adenosins zu schützen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5’-DMT-3’-TBDMS-Bz-rA folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-DMT-3’-TBDMS-Bz-rA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Jod und Pyridin.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Aldehyden oder Ketonen führen, während Reduktion zu degeschützten Nukleosiden führen kann .

Wissenschaftliche Forschungsanwendungen

5’-DMT-3’-TBDMS-Bz-rA wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere bei der Synthese von Oligonukleotiden. Seine Schutzgruppen machen es für die Verwendung in der automatisierten DNA- und RNA-Synthese geeignet. Die Verbindung wird auch bei der Entwicklung von Nukleosidanaloga für therapeutische Anwendungen verwendet, darunter antivirale und Antikrebsmittel .

Wirkmechanismus

Der Wirkmechanismus von 5’-DMT-3’-TBDMS-Bz-rA beinhaltet seine Einbau in Oligonukleotide während der Synthese. Die Schutzgruppen verhindern unerwünschte Reaktionen und gewährleisten die korrekte Sequenz und Struktur der synthetisierten Oligonukleotide. Die Verbindung zielt auf bestimmte Nukleinsäuresequenzen ab und erleichtert so die Untersuchung der Genexpression und -regulation .

Wissenschaftliche Forschungsanwendungen

5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its protective groups make it suitable for use in automated DNA and RNA synthesis. The compound is also used in the development of nucleoside analogs for therapeutic applications, including antiviral and anticancer agents .

Wirkmechanismus

The mechanism of action of 5’-DMT-3’-TBDMS-Bz-rA involves its incorporation into oligonucleotides during synthesis. The protective groups prevent unwanted reactions, ensuring the correct sequence and structure of the synthesized oligonucleotides. The compound targets specific nucleic acid sequences, facilitating the study of gene expression and regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5’-DMT-2’-O-TBDMS-rA: Ähnlich in der Struktur, aber mit unterschiedlichen Schutzgruppen.

5’-DMT-3’-TBDMS-rG: Ein Guanosinanalog mit ähnlichen Schutzgruppen.

5’-DMT-3’-TBDMS-rC: Ein Cytidinanalog mit ähnlichen Schutzgruppen

Einzigartigkeit

5’-DMT-3’-TBDMS-Bz-rA ist einzigartig aufgrund seiner spezifischen Kombination von Schutzgruppen, die während der Oligonukleotid-Synthese Stabilität bieten und unerwünschte Nebenreaktionen verhindern. Dies macht es besonders wertvoll bei der Synthese von hochfidelity Nukleinsäuren .

Biologische Aktivität

5'-DMT-3'-TBDMS-Bz-rA, also known as 5'-Dimethoxytrityl-3'-tert-butyldimethylsilyl-benzoyl-riboadenosine, is a synthetic ribonucleoside derivative that plays a significant role in the field of oligonucleotide synthesis. This compound is designed to enhance the stability and efficiency of RNA synthesis by incorporating protective groups that prevent unwanted side reactions.

Molecular Characteristics

The molecular formula of this compound is C44H49N5O7Si with a molecular weight of approximately 787.98 g/mol. Its structural components include:

- Dimethoxytrityl (DMT) group at the 5' position

- Benzoyl (Bz) group at the N6 position

- Tert-butyldimethylsilyl (TBDMS) group at the 3' position

These modifications are crucial for its function in nucleic acid synthesis and contribute to its biological activity by enhancing solubility and stability during chemical reactions.

The primary mechanism of action for this compound involves its incorporation into RNA sequences during solid-phase synthesis. The protective groups prevent premature deprotection and degradation, allowing for precise assembly of nucleotides. This specificity is vital for studies related to gene expression, regulation, and therapeutic applications.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Stability : The compound exhibits high stability under various reaction conditions, making it suitable for prolonged storage and use in laboratory settings.

- Solubility : It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

- Chemical Reactivity : It can participate in various chemical transformations necessary for nucleic acid modifications, which are essential in research and therapeutic contexts.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C44H49N5O7Si |

| Molecular Weight | 787.98 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | High under standard conditions |

| Protective Groups | DMT, Bz, TBDMS |

Case Studies and Research Findings

Research involving this compound has demonstrated its efficacy in various applications:

- Oligonucleotide Synthesis : Studies have shown that using this compound allows for the successful synthesis of complex RNA sequences with minimal side reactions, thus improving yield and purity.

- Gene Regulation Studies : The compound has been utilized in experiments to investigate gene expression mechanisms, where precise control over nucleotide incorporation was necessary.

- Therapeutic Development : Its role as a nucleoside analog makes it a candidate for developing RNA-based therapeutics, particularly in targeting specific genetic sequences associated with diseases.

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPRMZLAAWKAPQ-GNECSJIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.